molecular formula C7H8ClIN2 B8455584 2-chloro-N-ethyl-5-iodopyridin-4-amine

2-chloro-N-ethyl-5-iodopyridin-4-amine

Cat. No. B8455584
M. Wt: 282.51 g/mol
InChI Key: WZTRMPRPJQWHSA-UHFFFAOYSA-N
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Patent
US09040540B2

Procedure details

A mixture of 2-chloro-5-iodopyridin-4-amine (262 mg, 1.03 mmol), excess paraformaldehyde (618 mg, 21 mmol) and AcOH (10.3 mL) was stirred at 40° C. for 15 minutes, followed by addition of excess sodium triacetoxyborohydride (4.8 g, 23 mmol). After stirring for 2.5 hours, further paraformaldehyde (236 mg, 7.86 mmol) and sodium triacetoxyborohydride (1.83 g, 8.63 mmol) were added. After 18 hours, the mixture was diluted with water and basified with NaHCO3. The mixture was extracted with EtOAc (3×30 mL). The combined organic extracts were dried and evaporated onto silica. Gradient chromatography, eluting with 5-10% EtOH: CH2Cl2 over 17 column volume, gave 2-chloro-N-ethyl-5-iodopyridin-4-amine (291 mg, 1.03 mmol, 100% yield). LC-MS (LCT, 3.5 minutes) Rt=2.56 minutes; m/z (ESI) 282 (M+H). The material was reacted with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole following General Procedure i to give 2-chloro-N-ethyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-4-amine.
Quantity
262 mg
Type
reactant
Reaction Step One
Quantity
618 mg
Type
reactant
Reaction Step One
Name
Quantity
10.3 mL
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
236 mg
Type
reactant
Reaction Step Three
Quantity
1.83 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([NH2:8])[C:5]([I:9])=[CH:4][N:3]=1.C=O.[CH3:12][C:13](O)=O.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>O.C([O-])(O)=O.[Na+].C(Cl)Cl>[Cl:1][C:2]1[CH:7]=[C:6]([NH:8][CH2:12][CH3:13])[C:5]([I:9])=[CH:4][N:3]=1 |f:3.4,6.7|

Inputs

Step One
Name
Quantity
262 mg
Type
reactant
Smiles
ClC1=NC=C(C(=C1)N)I
Name
Quantity
618 mg
Type
reactant
Smiles
C=O
Name
Quantity
10.3 mL
Type
reactant
Smiles
CC(=O)O
Step Two
Name
Quantity
4.8 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
Quantity
236 mg
Type
reactant
Smiles
C=O
Name
Quantity
1.83 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
was stirred at 40° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 2.5 hours
Duration
2.5 h
WAIT
Type
WAIT
Details
After 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (3×30 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated onto silica
WASH
Type
WASH
Details
Gradient chromatography, eluting with 5-10% EtOH

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=NC=C(C(=C1)NCC)I
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.03 mmol
AMOUNT: MASS 291 mg
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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